molecular formula C12H20O4 B1205205 butyl prop-2-enoate; methyl 2-methylprop-2-enoate CAS No. 25852-37-3

butyl prop-2-enoate; methyl 2-methylprop-2-enoate

Número de catálogo: B1205205
Número CAS: 25852-37-3
Peso molecular: 228.28 g/mol
Clave InChI: AHVOFPQVUVXHNL-UHFFFAOYSA-N
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Descripción

Butyl prop-2-enoate; methyl 2-methylprop-2-enoate, also known as this compound, is a useful research compound. Its molecular formula is C12H20O4 and its molecular weight is 228.28 g/mol. The purity is usually 95%.
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Propiedades

Número CAS

25852-37-3

Fórmula molecular

C12H20O4

Peso molecular

228.28 g/mol

Nombre IUPAC

butyl prop-2-enoate;methyl 2-methylprop-2-enoate

InChI

InChI=1S/C7H12O2.C5H8O2/c1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h4H,2-3,5-6H2,1H3;1H2,2-3H3

Clave InChI

AHVOFPQVUVXHNL-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)OC

SMILES canónico

CCCCOC(=O)C=C.CC(=C)C(=O)OC

Sinónimos

utyl acrylate-methyl methacrylate copolymer
Dakril 4B
Dakril-4B
methyl methacrylate-butyl acrylate copolyme

Origen del producto

United States

Synthesis routes and methods I

Procedure details

Cellulose (200 g, Harmac fully bleached Douglas Fir pulp available from MacMillan Bloedel, Stamford, CT) was dispersed in water (9.5 l) by mechanical agitation under nitrogen purging for two hours. A mixture of butyl acrylate (200 g) and methyl methacrylate (20 g) was vigorously stirred into the pulp for one-half hour. Graft copolymerization was initiated by addition of ceric ammonium nitrate (11 g, 0.02M) in 1M nitric acid (500 ml). The graft copolymerization was allowed to proceed for four hours, during which the color of the aqueous portion went from yellow (Ce4) to colorless (Ce3) indicating the oxidation of cellulose and initiation of polymerization. The reaction was neutralized with sodium carbonate (26.5 g, 0.25 M), filtered by suction, and washed with water (5 l). The sample was dried overnight at 90° C. to give a white fiber product (405 g, 93% conversion). The cellulose graft copolymer was extracted by refluxing with tetrahydrofuran (9 l) for three hours to remove homopolymer, filtered and dried to yield cellulose/butyl acrylate/methyl methacrylate fibers (200 g/177 g, 53 wt. % cellulose/47 wt. % butyl acrylate/methyl methacrylate, 86% graft efficiency).
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Cellulose
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200 g
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20 g
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ceric ammonium nitrate
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11 g
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500 mL
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cellulose
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Synthesis routes and methods II

Procedure details

In a round glass flask are charged 300 parts by weight of deionized water and 1.5 parts by weight of TTAB (tetradecyltrimethylammonium bromide, product of Sigma Aldrich) and nitrogen bubbling is performed for 20 minutes. The temperature is raised to 65° C. under stirring. To the reaction mixture is added 40 parts by weight of an n-butyl methacrylate monomer, followed by stirring for further 20 minutes. After 0.5 part by weight of an initiator “V-50” (trade name of 2,2′-azobis(2-methylpropionamidine)dihydrochloride, product of Wako Pure Chemicals) is dissolved in 10 parts by weight of deionized water in advance, the resulting solution is charged in the flask. The flask is maintained at 65° C. for 3 hours. An emulsion obtained by emulsifying 60 parts by weight of a methyl methacrylate monomer, 15 parts by weight of an n-butyl acrylate monomer, 2 parts by weight of acrylic acid and 0.8 part by weight of dodecanethiol in 100 parts by weight of deionized water having 0.5 part by weight of TTAB dissolved therein is charged in the flask continuously through a metering pump over 2 hours. The temperature is raised to 70° C. and it is maintained for 2 hours, whereby the polymerization is completed. A core-shell resin particle dispersion liquid (A6) having a weight-average molecular weight Mw of 25,000, an average particle size of 110 nm and a solid content of 25 wt. % is obtained.
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Synthesis routes and methods III

Procedure details

A glass-made vessel equipped with a reflux condenser, a dropping funnel, a thermometer, a nitrogen blowing-in nozzle and a stirrer was charged with 5 parts of PVA having a mercapto group at only one end thereof (PVA-3: degree of polymerization of 550, degree of hydrolysis of 88.3 mol %, mercapto group content of 3.3×10-5 equivalent/g) and 90 parts of ion-exchanged water, and the PVA was completely dissolved in the water at 95° C. The resultant aqueous solution of the PVA was adjusted to pH=4 with dilute sulfuric acid, and incorporated, under stirring at 150 r.p.m., with 10 parts of methyl methacrylate, 10 parts of n-butyl acrylate and 0.1 part of n-dodecyl mercaptan. Then, the reaction system was replaced with nitrogen, and the temperature in the system was raised to 70° C. Subsequently, emulsion polymerization was initiated by adding to the system, 5 parts of aqueous solution of potassium persulfate having a concentration of 1%. To the system were continuously added the mixture of 40 parts of methyl methacrylate, 40 parts of n-butyl acrylate and 0.4 part of n-dodecyl mercaptan over a period of 2 hours. The polymerization was finished at the time when a conversion of 99.5% was achieved after 3 hours from the start of the polymerization. As a result, there was obtained a stable emulsion of methyl methacrylate/n-butyl acrylate copolymer having a solid concentration of 52.0%. Thereafter, the procedure in Example 1 was repeated to produce the synthetic resin powder except that the emulsion thus obtained was used. The results of evaluation of the powder are given in Tables 3 and 4.
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550
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Synthesis routes and methods IV

Procedure details

(wherein Me represents methyl and Ph represents phenyl), was dissolved in 3.0 g of methyl methacrylate as a monomer, and the solution was added into the reactor. After 20 minutes, as a polymerization initiator, 555 mg of 4,4′-azobis(4-cyanovaleric acid) together with 12 g of distilled water was added into the reactor. Stirring was performed at 80° C. for 20 minutes, and then 52.0 g of methyl methacrylate was dripped from the dropping funnel for over 90 minutes. After 30 minutes, 61.0 g of n-butyl acrylate as a monomer was dripped from the dropping funnel for over 1 hour. Stirring was performed at 80° C. for 6 hours, and the emulsion was salted out with calcium carbonate, followed by washing with distilled water. Thereby, 94.1 g of a methyl methacrylate-n-butyl acrylate diblock copolymer was produced. GPC confirmed that in the polymer, Mw=59,800, Mn=44,400, and Mw/Mn=1.35. 1H NMR analysis confirmed that the weight ratio of the poly(methyl methacrylate) portion to the poly(n-butyl acrylate) portion was 48:52, and that thiocarbonylthio groups were introduced at the poly(n-butyl acrylate) ends with an introduction rate of 84%.
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Synthesis routes and methods V

Procedure details

A 2-liter flask was charged with 700 g of deionized water and 20 g of 1N acetic acid. While the flask was cooled with water so as to maintain the internal temperature below 30° C., with stirring, 544 g (4.0 mol) of methyltrimethoxysilane and 110 g (0.5 mol) of 3-glycidoxypropylmethyldimethoxysilane were added dropwise over 1-1/2 hours for hydrolysis. The reaction solution was ripened for 5 hours at 30° C. Methanol formed and water were distilled off at 60° C. and 30 mmHg in a total amount of 392 g. The reaction solution, which was cloudy at this point, was left to stand whereupon the silicone resin settled to the flask bottom. To this, 213 g of methyl methacrylate (MMA) and 142 g of butyl acrylate (BA) were added for dissolving the silicone resin again, obtaining 720 g of a MMA/BA solution of silicone resin. The solution was allowed to stand whereupon the aqueous layer separated off. To the organic layer, 72 g of 2-butoxyethyl acetate was added, obtaining a MMA/BA solution (A-7) (solids concentration 43.1%) of silicone resin (S-7). This silicone resin (S-7) is represented by the average compositional formula:
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